Ácido 3-amino-5-clorobenzoico

Descripción general

Descripción

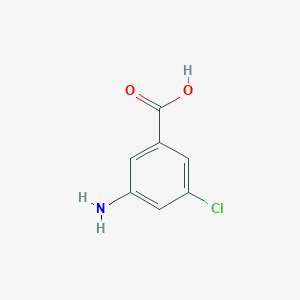

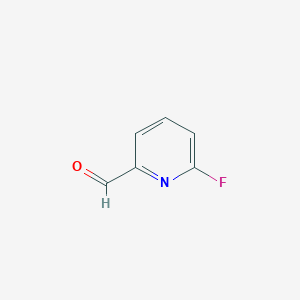

3-Amino-5-chlorobenzoic acid, also known as 3-amino-5-chlorobenzoic acid (3ACBA), is an organic compound with the molecular formula C7H6ClNO2. It is a white crystalline solid with a slightly acidic taste. 3ACBA is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the laboratory for a variety of reactions.

Aplicaciones Científicas De Investigación

Síntesis de Cristales Orgánicos Únicos

El ácido 3-amino-5-clorobenzoico se puede utilizar en la síntesis de cristales orgánicos únicos. Por ejemplo, un compuesto similar al ácido 3-amino-5-clorobenzoico, ácido 2-amino-5-nitropiridina 4-clorobenzoico (1:1) (2A5NP4CBA), se ha sintetizado y cultivado como cristales únicos ópticamente transparentes mediante la técnica convencional de solución de evaporación lenta (SEST) . Estos cristales tienen aplicaciones potenciales en óptica no lineal y limitación óptica .

Ensamblajes Supramoleculares

El ácido 3-amino-5-clorobenzoico se puede utilizar para formar ensamblajes supramoleculares. Por ejemplo, se ha utilizado con 4-amino-2-cloropiridina y 2-amino-4-cloropiridina como coformadores para la cocristalización . Los productos resultantes se caracterizaron con la ayuda de FT-IR, espectroscopia UV/visible, PXRD y SC-XRD .

Preparación de Medicamentos Antirreumáticos Modificadores de la Enfermedad (DMARDs)

El ácido 3-amino-5-clorobenzoico se utiliza en la preparación de fármacos antirreumáticos modificadores de la enfermedad (DMARDs) . Los DMARDs son un grupo de medicamentos que se utilizan comúnmente en el tratamiento de la artritis reumatoide.

Síntesis de 6-cloro-3H-quinazolin-4-ona

El ácido 3-amino-5-clorobenzoico también se puede utilizar para producir 6-cloro-3H-quinazolin-4-ona a una temperatura de 180 °C . Las quinazolinonas y sus derivados tienen una amplia gama de actividades biológicas, incluidas propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Análisis de Cribado Biológico

Los compuestos resultantes de la cocristalización del ácido 3-amino-5-clorobenzoico con 4-amino-2-cloropiridina y 2-amino-4-cloropiridina se han examinado por sus actividades biológicas contra cepas bacterianas Gram-positivas y Gram-negativas seleccionadas . También se probaron como agentes antioxidantes (eliminación de radicales libres DPPH) .

Cálculos DFT y Análisis de Interacción No Covalente

La existencia de ensamblajes supramoleculares se reprodujo además utilizando cálculos DFT . Además, se realizaron análisis de orbitales moleculares fronterizos (FMO), potencial electrostático molecular (MEP) e índice de interacción no covalente (NCI) para obtener

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Amino-5-chlorobenzoic acid is a chemical compound that is often used as an intermediate in organic synthesis

Mode of Action

The mode of action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As an intermediate in organic synthesis, it can participate in various reactions such as Suzuki-Miyaura cross-coupling . In these reactions, the chlorine atom on the benzene ring can be replaced with other functional groups, leading to the formation of new compounds .

Biochemical Pathways

For example, it can be used in the synthesis of certain types of organic compounds that can interact with various biochemical pathways .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics .

Result of Action

The result of the action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As a synthetic intermediate, its primary role is to facilitate the formation of other compounds. The properties and effects of these compounds would depend on their specific structures and functions .

Action Environment

The action of 3-Amino-5-chlorobenzoic acid can be influenced by various environmental factors. For example, the efficiency of its use in synthetic reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability can be influenced by factors such as light, heat, and moisture .

Propiedades

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-amino-5-chlorobenzoic acid in the development of new Hsp90 inhibitors?

A1: The research paper highlights the use of 3-amino-5-chlorobenzoic acid as a precursor in the biosynthesis of non-benzoquinone ansamycins. [] These modified ansamycins demonstrate potent inhibition of Hsp90, a protein chaperone involved in various cellular processes and implicated in cancer development. By feeding 3-amino-5-chlorobenzoic acid to a genetically engineered strain of Streptomyces hygroscopicus, the researchers were able to produce novel ansamycin analogues. [] These analogues exhibited desirable characteristics such as high accumulation and prolonged residence time in tumor tissue, good tolerability upon intravenous administration, and significant efficacy in a mouse tumor model (COLO205). [] This suggests that 3-amino-5-chlorobenzoic acid plays a crucial role in modifying the ansamycin structure, ultimately leading to enhanced pharmacological properties and potential therapeutic benefits in cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)